8-Ethyl-2-methylquinoline-4-carboxylic acid
Overview
Description
8-Ethyl-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2/c1-3-9-5-4-6-10-11 (13 (15)16)7-8 (2)14-12 (9)10/h4-7H,3H2,1-2H3, (H,15,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 215.25 .Scientific Research Applications
Antibacterial Activity
8-Ethyl-2-methylquinoline-4-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. For instance, a study on the structure-activity relationships of antibacterial quinoline carboxylic acids revealed that certain polysubstituted derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming oxolinic acid in terms of antibacterial effectiveness (Koga et al., 1980). This finding underscores the compound's potential as a base for developing new antibacterial agents.
Chemical Synthesis and Functionalization
The compound has also been a focal point in the development of novel chemical synthesis and functionalization methods. A notable advancement is the auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds, leveraging carboxylic acid derivatives of 8-aminoquinoline amide substrates. This methodology enables selective functionalization of primary sp3 C-H bonds and has been applied in the synthesis of complex organic molecules, highlighting its utility in organic chemistry and drug development (Shabashov & Daugulis, 2010).
Anticancer Activity
Research into the anticancer activity of quinoline-3-carboxylic acid derivatives has yielded promising results, particularly in the context of breast cancer. A study synthesized new derivatives and tested their efficacy against the MCF-7 breast cancer cell line, identifying several compounds with significant anticancer activity. This suggests the potential of these derivatives as therapeutic agents for breast cancer treatment (Gaber et al., 2021).
Corrosion Inhibition
Another interesting application of quinoline derivatives is in the field of corrosion inhibition. A study on the synthesis and evaluation of 8-hydroxyquinoline-based compounds as corrosion inhibitors for carbon steel in hydrochloric acid solution demonstrated their effectiveness. The compounds showed mixed-type inhibition behavior and adhered to the carbon steel surface following the Langmuir adsorption isotherm. This work indicates the potential of these compounds in protecting industrial materials against corrosion (Faydy et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
8-ethyl-2-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKCJGCFXQNMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364160 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-72-4 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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